molecular formula C19H21NO3 B6135789 2-(2-mesityl-2-oxoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(2-mesityl-2-oxoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B6135789
M. Wt: 311.4 g/mol
InChI Key: MROOOLMTEWZSTB-UHFFFAOYSA-N
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Description

2-(2-mesityl-2-oxoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a mesityl group and an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-mesityl-2-oxoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of mesityl derivatives with isoindole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2-mesityl-2-oxoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.

    Substitution: The mesityl group can be substituted with other functional groups, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(2-mesityl-2-oxoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-mesityl-2-oxoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • 2-mesityl-2-oxoethyl thiocyanate
  • 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Uniqueness

2-(2-mesityl-2-oxoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the combination of a mesityl group and an isoindole core

Properties

IUPAC Name

2-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-11-8-12(2)17(13(3)9-11)16(21)10-20-18(22)14-6-4-5-7-15(14)19(20)23/h4-5,8-9,14-15H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROOOLMTEWZSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CN2C(=O)C3CC=CCC3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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